Boc-Arg(Tos)-OH

Catalog No.
S662697
CAS No.
13836-37-8
M.F
C18H28N4O6S
M. Wt
428.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Tos)-OH

CAS Number

13836-37-8

Product Name

Boc-Arg(Tos)-OH

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C18H28N4O6S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)

InChI Key

WBIIPXYJAMICNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Synonyms

Boc-Arg(Tos)-OH;13836-37-8;Boc-Arg(Tos);Nalpha-Boc-Nomega-tosyl-L-arginine;n2-(tert-butoxycarbonyl)-n5-{n-[(4-methylphenyl)sulfonyl]carbamimidoyl}-l-ornithine;N(alpha)-boc-N(omega)-tosyl-L-arginine;C18H28N4O6S;AmbotzBAA1068;PubChem12923;N(2)-tert-Butoxycarbonyl-N(G)-tosyl-L-arginine;AC1Q6U2W;15506_ALDRICH;BOC-Nomega-tosyl-L-arginine;AC1L364O;SCHEMBL8697164;15506_FLUKA;MolPort-003-926-823;WBIIPXYJAMICNU-AWEZNQCLSA-N;ACT07198;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-;ZINC4534345;EINECS237-549-2;AR-1K5512;AKOS015924225;AKOS015963128

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N

“Boc-Arg(Tos)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis . The “Boc” (tert-butoxycarbonyl) group protects the amino group, and the “Tos” (p-toluenesulfonyl) group protects the guanidine group of arginine . This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .

In peptide synthesis, “Boc-Arg(Tos)-OH” can be coupled to a growing peptide chain using various activation procedures . The choice of procedure depends on factors such as the reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile . After the coupling step, the protecting groups can be removed under specific conditions to reveal the functional groups .

Difficult Couplings in Peptide Synthesis

Synthesis of Hydrophobic Peptides and Peptides Containing Ester and Thioester Moieties

Avoidance of Double Insertion and Dehydration in Peptide Synthesis

Synthesis of Large Quantities of Peptides

Boc-Arg(Tos)-OH, known chemically as N-tert-butoxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid arginine. Its molecular formula is C23H32N4O6S, and it has a CAS registry number of 13836-37-8. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, while the Tos (tosyl) group enhances the compound's reactivity in coupling reactions .

Typical of amino acid derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield free L-arginine.
  • Coupling Reactions: It can react with other activated carboxylic acids to form peptide bonds, making it valuable in synthesizing longer peptides.
  • Nucleophilic Substitution: The tosyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

The synthesis of Boc-Arg(Tos)-OH typically involves:

  • Protection of Arginine: Starting from L-arginine, the amino group is protected using the Boc anhydride.
  • Tosylation: The side-chain amino group is then modified with tosyl chloride to introduce the tosyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity suitable for peptide synthesis applications .

Boc-Arg(Tos)-OH is predominantly used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that contain arginine residues.
  • Drug Development: Its derivatives are explored in pharmaceutical research for developing peptide-based drugs.
  • Bioconjugation: Used in bioconjugation strategies to attach peptides to various biomolecules for therapeutic applications .

Studies on Boc-Arg(Tos)-OH often focus on its interactions during peptide coupling reactions. The presence of the tosyl group enhances the electrophilicity of the carbonyl carbon, facilitating more efficient coupling with nucleophiles such as amines. This property is crucial for improving yields and reaction rates in peptide synthesis protocols .

Boc-Arg(Tos)-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-tert-butoxycarbonyl-L-arginineContains only the Boc protecting groupLacks the tosyl group, limiting reactivity
N-tosyl-L-arginineContains only the tosyl protecting groupMore reactive but less stable than Boc derivatives
Boc-Lys(Boc)-OHSimilar Boc protection but with lysineDifferent amino acid side chain
Boc-Gly-OHSimple glycine derivativeLacks complex side-chain functionalities

Boc-Arg(Tos)-OH is unique due to its combination of both protective groups, allowing for greater versatility in peptide synthesis compared to its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

428.17295580 g/mol

Monoisotopic Mass

428.17295580 g/mol

Heavy Atom Count

29

Other CAS

13836-37-8

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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